1,2,2-Trimethylpiperidin-4-one Hydrochloride: A Technical Guide on Chemical Properties, Synthesis, and Pharmaceutical Applications
1,2,2-Trimethylpiperidin-4-one Hydrochloride: A Technical Guide on Chemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
As a privileged scaffold in medicinal chemistry, the piperidine ring is foundational to over twenty classes of pharmaceuticals[1]. Within this family, 1,2,2-trimethylpiperidin-4-one hydrochloride (CAS: 2044772-87-2) represents a highly specialized, sterically demanding intermediate. Unlike symmetrical piperidones, the asymmetric gem-dimethyl substitution at the C2 position introduces critical facial stereoselectivity, making it an invaluable precursor for synthesizing complex, diastereomerically pure neurologically active agents and antimicrobial compounds[2][3].
This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its derivatization pathways for drug development professionals.
Structural & Physicochemical Profiling
The chemical behavior of 1,2,2-trimethylpiperidin-4-one hydrochloride is dictated by three core structural features:
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The C4-Ketone: A highly reactive electrophilic center primed for nucleophilic attack (e.g., reductive amination, Grignard addition)[4].
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The 2,2-Gem-Dimethyl Group: This bulky substitution creates significant steric hindrance on one face of the piperidine ring. During downstream functionalization, it forces incoming nucleophiles to attack from the less hindered trajectory, naturally yielding high diastereomeric excess (d.e.).
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The Hydrochloride Salt Form: Free base piperidones are notoriously prone to auto-oxidation and base-catalyzed aldol condensation over time. Protonating the N-methyl tertiary amine with hydrochloric acid stabilizes the electron density, prevents polymerization, and yields a highly water-soluble, free-flowing crystalline powder ideal for precise stoichiometric formulation[5].
Table 1: Quantitative Chemical & Analytical Properties
| Property | Value / Specification |
| Chemical Name | 1,2,2-trimethylpiperidin-4-one hydrochloride |
| CAS Registry Number | 2044772-87-2 |
| Molecular Formula | C₈H₁₅NO · HCl (or C₈H₁₆ClNO) |
| Molecular Weight | 177.67 g/mol (Salt) / 141.21 g/mol (Free Base) |
| Monoisotopic Mass | 141.115 Da (Free Base)[5] |
| Predicted[M+H]⁺ (m/z) | 142.122[5] |
| SMILES | CC1(CC(=O)CCN1C)C.[H]Cl |
| Physical State | Solid (Crystalline powder) |
| Storage Conditions | Sealed in dry, 2-8°C, inert atmosphere |
Advanced Synthetic Methodologies
The Challenge of Asymmetric Substitution
Historically, piperidones have been synthesized via the Petrenko-Kritschenko condensation (a one-step multi-component reaction of C-H acidic compounds, aldehydes, and amines)[2]. However, this method exclusively yields 2,6-disubstituted (symmetrical) piperidones. Synthesizing an asymmetrically substituted 2,2-dimethyl analog requires a completely different approach to avoid complex, low-yield separation steps.
The Tetrahydropyridin-4-ylidene Reduction Pathway
To achieve the 1,2,2-trimethyl architecture, modern synthesis relies on the selective reduction of a tetrahydropyridin-4-ylidene ammonium salt precursor[2].
Fig 1: Selective reduction workflow for synthesizing 1,2,2-trimethylpiperidin-4-one hydrochloride.
Step-by-Step Protocol & Causality
1. Precursor Preparation: Dissolve the precursor, N-(1,2,2-Trimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)pyrrolidinium iodide, in an anhydrous aprotic solvent (e.g., dry diethyl ether). Causality: Anhydrous conditions are mandatory because the iminium/enamine precursor is susceptible to premature hydrolysis in the presence of moisture.
2. Selective Hydride Reduction: Cool the reaction vessel to 0°C under an Argon atmosphere. Slowly add a stoichiometric amount of Lithium Aluminum Hydride (LiAlH₄). Causality: Temperature control (0°C) is critical. While LiAlH₄ is a strong reducing agent, keeping the temperature low ensures the selective reduction of the conjugated double bonds of the tetrahydropyridine ring without over-reducing the transiently protected ketone to an alcohol[2].
3. Quenching & Free Base Isolation: Perform a highly controlled Fieser workup (n mL water, n mL 15% NaOH, 3n mL water) to safely quench unreacted LiAlH₄ and precipitate aluminum salts. Filter through Celite and concentrate the organic filtrate in vacuo to yield the free base. In-Process Validation: Monitor the organic layer via FT-IR. The successful generation of the free base is validated by the appearance of a strong, sharp carbonyl (C=O) stretch at ~1710 cm⁻¹.
4. Anhydrous Salt Formation: Dissolve the free base in dry diethyl ether. Bubble anhydrous HCl gas (or add a pre-titrated ethereal HCl solution) until precipitation ceases. Causality: Why use ethereal HCl instead of aqueous HCl? Aqueous acidic environments can cause the C4-ketone to undergo reversible hydration into a gem-diol. Anhydrous ethereal HCl prevents this, ensuring the immediate precipitation of the pure, anhydrous hydrochloride salt.
5. Final Validation: Confirm purity via ¹H NMR (D₂O). The self-validating marker is the integration ratio: the singlet corresponding to the N-methyl group (~2.3 ppm, 3H) must perfectly match the combined integration of the gem-dimethyl protons (~1.1-1.3 ppm, 6H).
Reactivity & Derivatization Workflows
The utility of 1,2,2-trimethylpiperidin-4-one hydrochloride lies in its capacity to act as a hub for divergent pharmaceutical synthesis.
Fig 2: Core derivatization pathways of the C4-ketone to yield active pharmaceutical ingredients.
Key Industrial Applications
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4-Aminopiperidine Therapeutics: Reductive amination of the C4-ketone yields 4-aminopiperidines. This specific motif is the structural backbone of potent analgesics (fentanyl analogs), antihistamines (bamipine), and antipsychotics (pimozide)[2][4].
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Antimicrobial Oximes: Condensation of the ketone with hydroxylamine hydrochloride yields piperidin-4-one oximes. Recent studies demonstrate that substituting the piperidine ring modulates the hydrophilic-hydrophobic balance, creating highly effective antibacterial agents against hospital-acquired pathogens[3].
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Spirocyclic Drug Discovery: The ketone can undergo Wittig olefination followed by cyclopropanation to generate spiro[piperidine-4,1'-cyclopropane] derivatives, which are heavily utilized in modern library screening for novel kinase inhibitors.
References
- Process for preparing a piperidin-4-one (EP3666757A1)
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1,2,2-trimethylpiperidin-4-one hydrochloride (C8H15NO) Source: PubChemLite / CCSbase URL:[Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) / Molecules URL:[Link]
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4-Piperidone Source: Wikipedia URL:[Link]
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Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL:[Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3666757A1 - Process for preparing a piperidin-4-one - Google Patents [patents.google.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 1,2,2-trimethylpiperidin-4-one hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
